NDM-1 inhibitor-5
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Overview
Description
NDM-1 inhibitor-5 is a compound designed to inhibit the activity of New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers resistance to β-lactam antibiotics, including carbapenems. NDM-1 is a significant public health threat due to its ability to hydrolyze a wide range of β-lactam antibiotics, rendering them ineffective . The development of NDM-1 inhibitors is crucial in combating antibiotic resistance and restoring the efficacy of β-lactam antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NDM-1 inhibitor-5 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes include the use of thiophene-carboxylic acid derivatives, which have shown inhibitory action against NDM-1 . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-throughput screening and molecular docking are employed to identify potential inhibitors, which are then synthesized and tested for efficacy .
Chemical Reactions Analysis
Types of Reactions
NDM-1 inhibitor-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may exhibit different levels of inhibitory activity against NDM-1 .
Scientific Research Applications
NDM-1 inhibitor-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of β-lactamase inhibition and to develop new inhibitors.
Biology: Employed in research to understand the role of NDM-1 in bacterial resistance and to identify potential therapeutic targets.
Mechanism of Action
NDM-1 inhibitor-5 exerts its effects by binding to the active site of NDM-1, thereby preventing the enzyme from hydrolyzing β-lactam antibiotics. The compound interacts with the zinc ions in the active site, which are essential for the catalytic activity of NDM-1. This interaction inhibits the enzyme’s ability to hydrolyze the β-lactam ring, restoring the efficacy of β-lactam antibiotics .
Comparison with Similar Compounds
NDM-1 inhibitor-5 is unique compared to other similar compounds due to its specific binding affinity and inhibitory activity against NDM-1. Similar compounds include:
PHT427: A thiadiazole derivative that inhibits NDM-1 by interacting with zinc ions in the active site.
Disulfiram: A compound that forms a covalent bond with NDM-1 and inhibits its activity.
Auranofin: A metallodrug that replaces zinc ions in the active site of NDM-1.
This compound stands out due to its optimized structure and higher potency in inhibiting NDM-1 compared to these similar compounds .
Properties
Molecular Formula |
C24H23NO4 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(2Z)-2-[[1-(cyclohexylmethyl)indol-3-yl]methylidene]-4,6-dihydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C24H23NO4/c26-17-11-20(27)23-21(12-17)29-22(24(23)28)10-16-14-25(13-15-6-2-1-3-7-15)19-9-5-4-8-18(16)19/h4-5,8-12,14-15,26-27H,1-3,6-7,13H2/b22-10- |
InChI Key |
UZLBYIOAULCPEQ-YVNNLAQVSA-N |
Isomeric SMILES |
C1CCC(CC1)CN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)C5=C(C=C(C=C5O4)O)O |
Canonical SMILES |
C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)C5=C(C=C(C=C5O4)O)O |
Origin of Product |
United States |
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